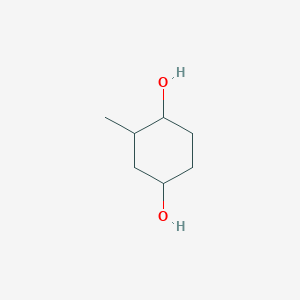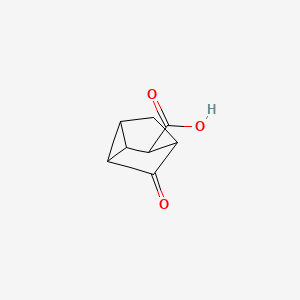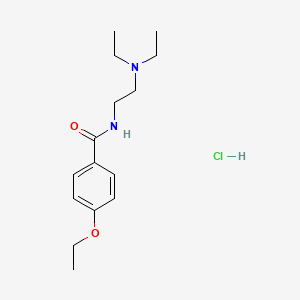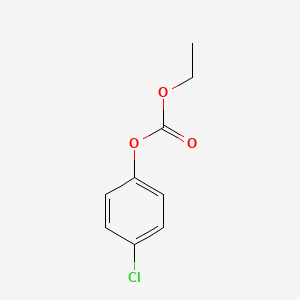
Diethyl (2-methylphenoxy)propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl (2-methylphenoxy)propanedioate is an organic compound with the molecular formula C14H18O5. It is a derivative of diethyl malonate, where one of the hydrogen atoms on the methylene group is replaced by a 2-methylphenoxy group. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-methylphenoxy)propanedioate typically involves the alkylation of diethyl malonate with 2-methylphenol (o-cresol) under basic conditions. The reaction proceeds as follows:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion reacts with 2-methylphenol in the presence of an alkylating agent like methyl iodide or ethyl bromide to form this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.
化学反应分析
Types of Reactions
Diethyl (2-methylphenoxy)propanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted phenols.
Substitution Reactions: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Decarboxylation: Heating the compound in the presence of a catalyst such as copper or zinc.
Substitution: Using nucleophiles like amines or thiols under mild conditions.
Major Products
Hydrolysis: Produces 2-methylphenol and diethyl malonate.
Decarboxylation: Yields 2-methylphenol and carbon dioxide.
Substitution: Forms various substituted phenoxy derivatives.
科学研究应用
Diethyl (2-methylphenoxy)propanedioate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Pharmaceuticals: Serves as an intermediate in the production of drugs, particularly those with phenoxy groups.
Agrochemicals: Used in the synthesis of herbicides and pesticides.
Material Science: Employed in the development of polymers and resins with specific properties.
作用机制
The mechanism of action of diethyl (2-methylphenoxy)propanedioate involves its ability to form enolate ions, which can participate in various nucleophilic substitution reactions. The phenoxy group can also undergo electrophilic aromatic substitution, allowing for the introduction of various substituents onto the aromatic ring. These reactions enable the compound to act as a versatile intermediate in organic synthesis.
相似化合物的比较
Similar Compounds
Diethyl malonate: The parent compound, used in similar synthetic applications.
Diethyl (4-methylphenoxy)propanedioate: A structural isomer with the phenoxy group in the para position.
Diethyl (2-chlorophenoxy)propanedioate: A derivative with a chlorine substituent on the phenoxy group.
Uniqueness
Diethyl (2-methylphenoxy)propanedioate is unique due to the presence of the 2-methylphenoxy group, which imparts specific reactivity and steric properties. This makes it particularly useful in the synthesis of compounds where regioselectivity and specific substitution patterns are required.
属性
CAS 编号 |
100972-86-9 |
|---|---|
分子式 |
C14H18O5 |
分子量 |
266.29 g/mol |
IUPAC 名称 |
diethyl 2-(2-methylphenoxy)propanedioate |
InChI |
InChI=1S/C14H18O5/c1-4-17-13(15)12(14(16)18-5-2)19-11-9-7-6-8-10(11)3/h6-9,12H,4-5H2,1-3H3 |
InChI 键 |
SSKLUIRMJMNRDQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C(=O)OCC)OC1=CC=CC=C1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-methoxy-N-[2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B11997716.png)

![3-(4-ethoxyphenyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11997729.png)
![2-Butyl-3-methyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11997758.png)

![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11997771.png)
![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11997780.png)

![n-(4-Methoxyphenyl)-3-[methyl(phenyl)amino]pyrrolidine-1-carboxamide](/img/structure/B11997792.png)
![Acetamide, N-[4-[[(5-nitro-2-furanyl)methyl]thio]phenyl]-](/img/structure/B11997800.png)
![4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11997806.png)

